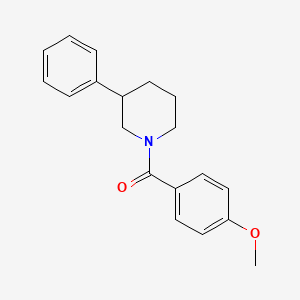
1-(4-methoxybenzoyl)-3-phenylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzoyl)-3-phenylpiperidine is a chemical compound that has been studied for various applications in organic and medicinal chemistry. The compound is known for its interesting chemical and physical properties, which have prompted detailed studies into its synthesis, molecular structure, and chemical behaviors.
Synthesis Analysis
The synthesis of compounds similar to 1-(4-methoxybenzoyl)-3-phenylpiperidine often involves multi-step chemical reactions, including ring-opening, cyclization, substitution, and Mannich reactions. These processes are carefully designed to introduce specific functional groups to the molecule, enabling the desired structural and chemical properties (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds akin to 1-(4-methoxybenzoyl)-3-phenylpiperidine is characterized using techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into the molecular geometry, electron distribution, and interactions within the molecule. For instance, the structure of similar compounds has been confirmed by X-ray diffraction, consistent with density functional theory (DFT) calculations, providing information on geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis (Wu et al., 2022).
Chemical Reactions and Properties
1-(4-Methoxybenzoyl)-3-phenylpiperidine and its derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. These reactions include hydrogen bonding, electrostatic interactions, and π-interactions, which play crucial roles in the molecule's reactivity and interaction with biological targets (Abonía et al., 2007).
Physical Properties Analysis
The physical properties of 1-(4-methoxybenzoyl)-3-phenylpiperidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for the compound's applications in synthesis and drug formulation. Studies have detailed the crystal packing and intermolecular interactions, offering insights into the stability and solubility of these compounds (Zhu et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are central to the applications of 1-(4-methoxybenzoyl)-3-phenylpiperidine in chemical synthesis and potential therapeutic uses. Detailed spectroscopic analysis and computational studies provide a comprehensive understanding of these chemical properties, facilitating the design of new compounds with improved performance (Tamer et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
One study highlights the synthesis and characterization of novel N-Alkylamine- and N-Cycloalkylamine-Derived 2-Benzoyl-N-aminohydrazinecarbothioamides, 1,3,4-Thiadiazoles, and 1,2,4-Triazole-5(4H)thiones, using derivatives including 4-methoxybenzoyl. These compounds were investigated for their potential pharmacological activities, demonstrating the versatility of 4-methoxybenzoyl derivatives in synthesizing compounds with potential bioactivity (Foks et al., 2014).
Anticancer Activity
Another research focused on a novel naphthyridine derivative, demonstrating anticancer activity in human melanoma A375 cells. The study explores the compound's mechanism of inducing necroptosis at low concentrations and apoptosis at high concentrations, highlighting the therapeutic potential of methoxybenzoyl derivatives in cancer treatment (Kong et al., 2018).
Antioxidant Properties
Research on bioactive phenyl ether derivatives from marine-derived fungi included the evaluation of compounds with 4-methoxybenzoyl groups for their antioxidant activity. These studies contribute to the understanding of natural products' potential for developing new antioxidants (Xu et al., 2017).
Luminescence and Energy Transfer
A study on Europium and Terbium methoxybenzoates investigated their luminescence and energy transfer properties. The research has implications for the development of materials for organic light-emitting diodes (OLEDs), emphasizing the role of methoxybenzoyl derivatives in creating efficient emitter materials (Zhuravlev et al., 2011).
Propiedades
IUPAC Name |
(4-methoxyphenyl)-(3-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18-11-9-16(10-12-18)19(21)20-13-5-8-17(14-20)15-6-3-2-4-7-15/h2-4,6-7,9-12,17H,5,8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNDGRJUTNDINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(3-phenylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5539895.png)
![1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5539902.png)
![(3aR*,6S*)-7-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5539909.png)
![3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539914.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5539927.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5539944.png)
![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5539954.png)
![(3R*,5S*)-N-methyl-N'-(4-methylphenyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide](/img/structure/B5539958.png)

![[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5539979.png)

![1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5539993.png)
